2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 323.44 g/mol. This compound is classified under pyrimidine derivatives, which are significant in various fields such as pharmaceuticals and agrochemicals due to their biological activity and versatility in chemical reactions. The compound features halogen atoms, specifically chlorine, iodine, and trifluoromethyl groups, which enhance its reactivity and potential applications.
The synthesis of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves halogenation reactions. The common method includes:
In industrial settings, large-scale production may utilize continuous flow reactors to ensure consistent quality and high yields. The process is optimized for efficiency, often incorporating automated systems for monitoring reaction conditions.
The molecular structure of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine can be represented using its SMILES notation: NC1=NC(C(F)(F)F)=C(I)C(Cl)=N1
. The structure features a pyrimidine ring with various substituents that contribute to its chemical properties.
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms allows the compound to engage in halogen bonding, which can influence biological activity by modulating enzyme function or receptor binding. This interaction may lead to various biological effects, including inhibition of enzymatic activity or alteration of signaling pathways.
The compound is characterized by:
Key chemical properties include:
The boiling point and melting point are not readily available but can be determined through experimental methods.
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine has several scientific uses:
The unique combination of halogens in its structure allows this compound to play a crucial role in various synthetic pathways, making it valuable in both research and industrial applications.
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7
CAS No.: 1173022-22-4